3-Amino-2-naphthonitrile
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Overview
Description
3-Amino-2-naphthonitrile is a compound with the molecular formula C11H8N2 . It belongs to the class of naphthalene derivatives and has gained attention in the scientific community for its unique properties and applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 3-Amino-2-naphthonitrile consists of a naphthalene ring with an amino group (NH2) attached to the third carbon and a nitrile group (C≡N) attached to the second carbon . The molecular weight of the compound is 168.19 g/mol .Physical And Chemical Properties Analysis
3-Amino-2-naphthonitrile has a molecular weight of 168.19 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 0. Its exact mass and monoisotopic mass are 168.068748264 g/mol. The topological polar surface area is 49.8 Ų .Scientific Research Applications
Broadened Substrate Scope of Nitrile Hydratase
- Application Summary : The research focused on broadening the substrate scope of a nitrile hydratase (NHase) through mutation of two tunnel entrance residues . This was done to increase the enzyme’s specific activity, especially toward bulky substrates .
- Methods and Procedures : The researchers introduced β46R and β129R mutations into Pt NHase, which resulted in increased activity toward pentanenitrile and cinnamonitrile . Crystal structure analysis and molecular dynamics simulations were used to understand the impact of these mutations .
- Results : The mutations led to the expansion of the tunnel entrance, which might be conducive to substrate entry . The mutations introduced anti-correlated movements to the regions around the substrate tunnel and the active site, which would promote substrate access during the dynamic process of catalysis .
Synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines
- Application Summary : The research involved the synthesis of a series of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines by condensation of organonitriles in one system . A wide variety of compounds were obtained in good to excellent yields by simply controlling the reaction temperature .
- Methods and Procedures : The base-induced transformation process was used for production . The scope and versatility of the method have been successfully demonstrated with 72 examples .
- Results : The flexible and diversified characteristics of nitriles were introduced based on electronic effect, steric effect, position of substituted groups and intermolecular hydrogen bonding .
Synthesis of 3-amino-1-benzothiophene-2-carbonitriles
- Application Summary : The research involved a novel approach to obtain 3-amino-1-benzothiophene-2-carbonitriles .
Synthesis of Indoles from Alkynes and Nitrogen Sources
- Application Summary : The research involved the synthesis of indoles from alkynes and nitrogen sources . This method is particularly attractive because of the wide variability in alkyne reactivity, substituent tolerance, chemoselectivity and ability to react with both nucleophiles and electrophiles .
- Methods and Procedures : The researchers used transition metal-catalyzed cyclization reactions of unsaturated substrates . They demonstrated the growth in this area by highlighting ten years of success in the synthesis of indoles using alkynes and nitrogen sources as substrates in the cyclization reactions catalyzed by metals .
Synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines
- Application Summary : The research involved the synthesis of a series of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines by condensation of organonitriles in one system . A wide variety of compounds were obtained in good to excellent yields by simply controlling the reaction temperature .
- Methods and Procedures : The base-induced transformation process was used for production . The scope and versatility of the method have been successfully demonstrated with 72 examples .
- Results : The flexible and diversified characteristics of nitriles were introduced based on electronic effect, steric effect, position of substituted groups and intermolecular hydrogen bonding .
Synthesis of 2-naphthyl-3-NHSO2CF3, 1-naphthyl-5-NHSO2CF3, benzoquinolinequinone and 3-chloro-2-napthol
- Application Summary : The research involved the synthesis of 2-naphthyl-3-NHSO2CF3, 1-naphthyl-5-NHSO2CF3, benzoquinolinequinone and 3-chloro-2-napthol .
Synthesis of N-(2-pyridyl)indoles
- Application Summary : The research involved the synthesis of N-(2-pyridyl)indoles from N-aryl-2-aminopyridines and internal alkynes . This method is particularly attractive because of the wide variability in alkyne reactivity, substituent tolerance, chemoselectivity and ability to react with both nucleophiles and electrophiles .
- Methods and Procedures : The researchers used Pd(MeCH 3) 2 Cl 2 as a catalyst and CuCl 2 as an oxidant . Unfortunately, the specific methods and procedures used in this research are not available in the search results.
Asymmetric Synthesis of α-Amino Acids via Strecker Reactions
- Application Summary : The research involved the asymmetric synthesis of α-amino acids via Strecker reactions using chiral auxiliaries and catalysts . Bifunctional α-amino nitriles were used as versatile intermediates in organic synthesis .
Preparation of Nitro Compounds
Future Directions
While specific future directions for 3-Amino-2-naphthonitrile are not mentioned in the search results, there is a general trend in the field towards developing sustainable and efficient methods for the synthesis of nitrile compounds . This includes the use of biocatalysis as a sustainable methodology for amide bond formation .
properties
IUPAC Name |
3-aminonaphthalene-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKLAEKJZIMMRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356239 |
Source
|
Record name | 2-Amino-3-cyanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-naphthonitrile | |
CAS RN |
27533-39-7 |
Source
|
Record name | 2-Amino-3-cyanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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